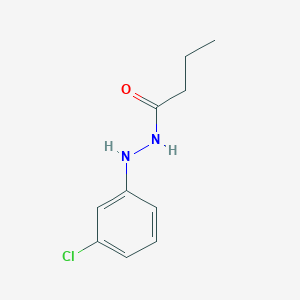

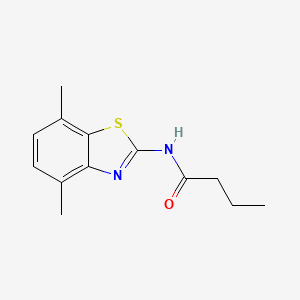

![molecular formula C12H12N2O2S2 B5509801 1,3-二甲基-5-[(3-甲基-2-噻吩基)亚甲基]-2-硫代二氢-4,6(1H,5H)-嘧啶二酮](/img/structure/B5509801.png)

1,3-二甲基-5-[(3-甲基-2-噻吩基)亚甲基]-2-硫代二氢-4,6(1H,5H)-嘧啶二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thioxodihydropyrimidine derivatives typically involves condensation reactions between appropriate precursors. For example, a related compound was synthesized through the condensation of 1,3-diethyl-2-thiobarbituric acid and a suitable aldehyde in ethanol in the presence of pyridine (Asiri & Khan, 2010). This method could potentially be adapted for the synthesis of "1,3-dimethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione" by selecting appropriate starting materials that incorporate the 3-methyl-2-thienyl group.

Molecular Structure Analysis

The molecular structure of thioxodihydropyrimidines is characterized by a core pyrimidine ring, which is modified by various substituents that influence the compound's chemical and physical properties. Spectral analysis techniques such as IR, 1H-NMR, 13C-NMR, and EI-MS are commonly employed to confirm the structure of synthesized compounds, as seen in related studies (Asiri & Khan, 2010).

Chemical Reactions and Properties

Thioxodihydropyrimidines participate in various chemical reactions, reflecting their reactivity and functional versatility. Cycloaddition reactions are a notable example, where these compounds can engage in highly regio- and stereoselective manners to yield complex derivatives such as quinazoline derivatives (Noguchi et al., 1990). This reactivity is instrumental in the functionalization and further derivatization of the thioxodihydropyrimidine core.

Physical Properties Analysis

The physical properties of thioxodihydropyrimidines, such as solubility and crystallinity, are crucial for their potential applications. These properties can be tailored by modifying the substituents on the pyrimidine ring, thereby influencing the compound's behavior in different environments. Solvatochromic studies, for example, provide insights into the solvent-dependent behavior of these compounds, which is essential for understanding their interaction with biological targets (El-Sayed & Spange, 2007).

Chemical Properties Analysis

The chemical properties of thioxodihydropyrimidines, including their reactivity, stability, and interaction with various reagents, are fundamental aspects that determine their utility in chemical synthesis and potential pharmaceutical applications. The interaction with electrophilic reagents, for instance, can lead to a variety of substituted derivatives, showcasing the versatility of these compounds in organic synthesis (Ortikov, 2014).

科学研究应用

合成用途和化学反应

一个重要的研究领域涉及杂芳族化合物的合成和功能化,包括噻吩并[2,3-d]嘧啶。这些化合物通过活性亚甲基腈与叠氮取代的噻吩反应制备,从而产生各种三唑稠合化合物 (Westerlund, 1980)。另一项研究重点关注一种新颖的方法,用于制备噻吩并[2,3-d]嘧啶二酮核的高取代 5-羧酰胺-6-芳基类似物,突出了其在药物研究中的重要性 (O'Rourke 等,2018)。

螺环杂环的开发

还进行了研究以开发由 3-芳基-2-(Z-芳基乙烯基磺酰基)丙烯酸甲酯制备的新型螺环杂环,得到螺吡唑烷二酮、异恶唑烷二酮和硫代嘧啶二酮 (Padmavathi 等,2008)。这些化合物代表了一类具有在药物化学中潜在应用的新型化学结构。

环化和新型化合物合成

另一个感兴趣的领域是 5,6-二氢-1,3-二甲基-6-亚甲基-5-[(取代氨基)亚甲基]-2,4(1H,3H)-嘧啶二酮的合成和表征。这些中间体已用于环加成反应以生成喹唑啉衍生物,展示了此类化合物在有机合成中的多功能性 (野口等,1990)。

对新型合成路线的研究

研究探讨了 2-氨基-4,5-二甲基噻吩-3-甲酰胺在微波辐射下与异(和异硫)氰酸盐的反应,导致噻吩并[2,3-d]嘧啶的合成。这种方法提供了一种快速有效的方法来合成各种噻吩并[2,3-d]嘧啶二酮和相关化合物,突出了化学研究中创新合成方法的潜力 (Davoodnia 等,2009)。

属性

IUPAC Name |

1,3-dimethyl-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S2/c1-7-4-5-18-9(7)6-8-10(15)13(2)12(17)14(3)11(8)16/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHROICSTJBSDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C2C(=O)N(C(=S)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

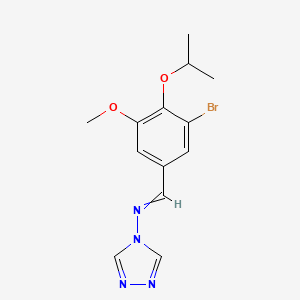

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5509727.png)

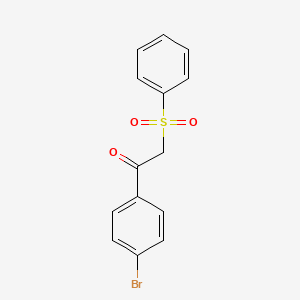

![N-[cyclopropyl(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5509736.png)

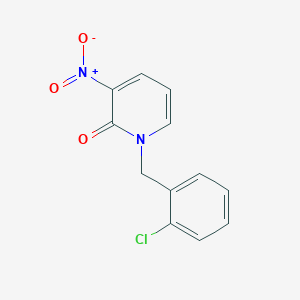

![methyl 1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5509747.png)

![(4aS*,7aR*)-1-(2-biphenylylmethyl)-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509774.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-methylbenzohydrazide](/img/structure/B5509775.png)

![(3aR*,9bR*)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5509793.png)

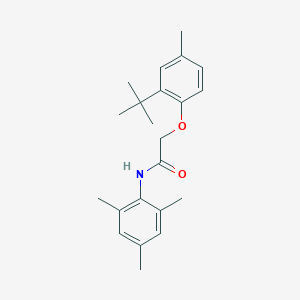

![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5509809.png)